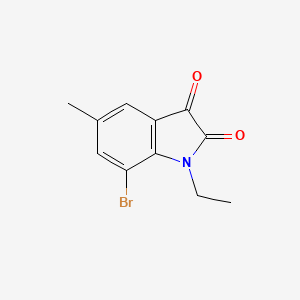

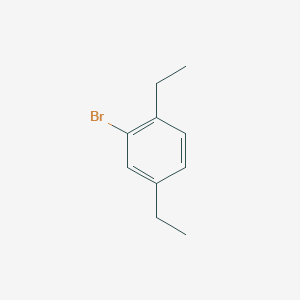

2-ブロモ-1,4-ジエチルベンゼン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-1,4-diethylbenzene is a brominated aromatic compound that is not directly discussed in the provided papers. However, the papers do discuss various brominated benzene derivatives, which can offer insights into the chemical behavior and synthesis of related compounds. These derivatives are used as intermediates in the synthesis of other chemicals, including pharmaceuticals, dyes, and organic electroluminescent materials .

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves selective bromination of aniline or its derivatives. For instance, [14C]-labeled bromobenzene and its derivatives were synthesized by selectively monobrominating [14C]-aniline to produce ortho- and para-bromoanilines, which were then further modified . Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene was synthesized from p-xylene through a multi-step process including nitration, reduction, diazotization, and bromination . These methods could potentially be adapted for the synthesis of 2-Bromo-1,4-diethylbenzene by starting with an appropriately substituted aniline or xylene derivative.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be complex, as demonstrated by the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, which exhibit different crystal structures and conformations depending on the crystalline environment . X-ray diffraction studies of various bromo- and bromomethyl-substituted benzenes reveal diverse packing motifs and interactions, such as Br···Br, C–H···Br, and C–Br···π, which could also be relevant to the structure of 2-Bromo-1,4-diethylbenzene .

Chemical Reactions Analysis

Brominated benzene derivatives participate in a variety of chemical reactions. For example, 1,2-dibromobenzenes are valuable precursors for reactions involving the intermediate formation of benzynes . The reactivity of these compounds can be influenced by the position of the bromine substituents and the presence of other functional groups. The chemical behavior of 2-Bromo-1,4-diethylbenzene would likely be influenced by the electron-donating effect of the ethyl groups and the electron-withdrawing effect of the bromine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are determined by their molecular structure. For instance, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene have different solvation states, which affect their crystal structures and physical properties . The presence of bromine atoms can also influence the boiling point, density, and solubility of these compounds. Although the specific properties of 2-Bromo-1,4-diethylbenzene are not discussed, it can be inferred that its properties would be similar to those of related brominated benzene derivatives.

科学的研究の応用

有機合成

2-ブロモ-1,4-ジエチルベンゼンは、有機合成化学における原料として頻繁に使用されます . これは、様々な複雑な有機化合物の合成における構成要素として機能します。

医薬品研究

この化合物は、医薬品試験に使用できます . これは、医薬品合成における前駆体または中間体として役立つ可能性があります。

作用機序

Target of Action

The primary targets of 2-Bromo-1,4-diethylbenzene are the aromatic (Ha) protons and the methyl (Hb) protons in the benzene ring . The molecule of 1,4-dimethylbenzene has two sets of equivalent protons: the four aromatic (Ha) protons and the six methyl (Hb) protons .

Mode of Action

The mode of action of 2-Bromo-1,4-diethylbenzene involves electrophilic aromatic substitution . In the initiating step, the N-bromosuccinimide loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide (SH). Then, the compound with the removed hydrogen reacts with N-bromosuccinimide to form 2-Bromo-1,4-diethylbenzene .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-1,4-diethylbenzene involve the resonance-stabilized carbocation . The compound typically reacts via an SN2 pathway for 1° benzylic halides and an SN1 pathway for 2° and 3° benzylic halides .

特性

IUPAC Name |

2-bromo-1,4-diethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-3-8-5-6-9(4-2)10(11)7-8/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHFMRVNALTVEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)CC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614813 |

Source

|

| Record name | 2-Bromo-1,4-diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52076-43-4 |

Source

|

| Record name | 2-Bromo-1,4-diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。